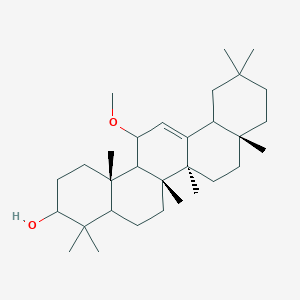
Pyrrolidinodithiocarbamicacidallylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidinodithiocarbamicacidallylester is a chemical compound that belongs to the class of dithiocarbamates These compounds are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidinodithiocarbamicacidallylester typically involves the reaction of pyrrolidine with carbon disulfide and an alkylating agent such as allyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme can be represented as follows:
Pyrrolidine+CS2+Allyl Chloride→this compound
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Pyrrolidinodithiocarbamicacidallylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted dithiocarbamates.
Aplicaciones Científicas De Investigación
Pyrrolidinodithiocarbamicacidallylester has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of rubber accelerators and as a stabilizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of Pyrrolidinodithiocarbamicacidallylester involves its interaction with various molecular targets. It can chelate metal ions, thereby inhibiting metalloenzymes. Additionally, it can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function and signaling pathways.
Comparación Con Compuestos Similares
Pyrrolidine: A simple cyclic amine with diverse applications in drug discovery.
Dithiocarbamates: A class of compounds known for their fungicidal and pesticidal properties.
Allyl Esters: Compounds containing the allyl group, used in various organic synthesis reactions.
Uniqueness: Pyrrolidinodithiocarbamicacidallylester stands out due to its unique combination of a pyrrolidine ring, dithiocarbamate moiety, and allyl ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H14N2S2 |
|---|---|
Peso molecular |
202.3 g/mol |
Nombre IUPAC |
prop-2-enyl N-pyrrolidin-1-ylcarbamodithioate |
InChI |
InChI=1S/C8H14N2S2/c1-2-7-12-8(11)9-10-5-3-4-6-10/h2H,1,3-7H2,(H,9,11) |
Clave InChI |
QFOHDDHMXMSWES-UHFFFAOYSA-N |
SMILES canónico |
C=CCSC(=S)NN1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,3S,5S)-3-Carbamoyl-2-azabicyclo[3.1.0]hexan-1-YL methanesulfonate](/img/structure/B12437138.png)

![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B12437153.png)
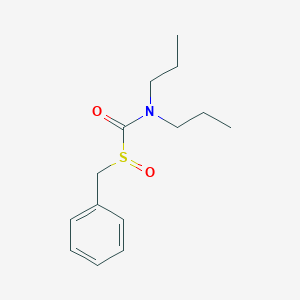
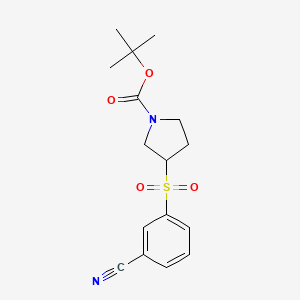

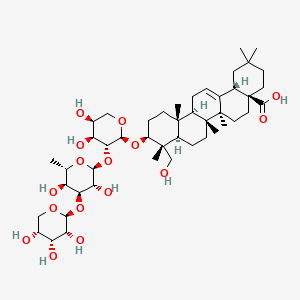
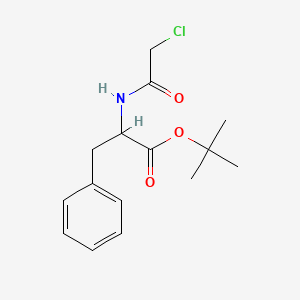
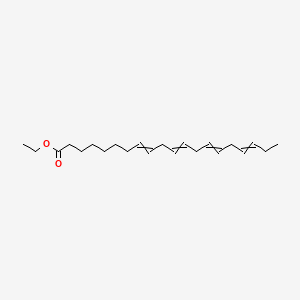

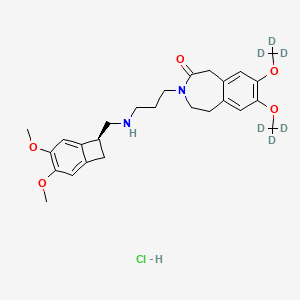
![5-Methyl-2-[(4-methylphenyl)methyl]-1,3-benzoxazole](/img/structure/B12437195.png)
![Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B12437221.png)
